molecular formula C8H17NO B15260836 1,4,6-Trimethylpiperidin-2-ol

1,4,6-Trimethylpiperidin-2-ol

Cat. No.: B15260836
M. Wt: 143.23 g/mol
InChI Key: LHHMINTWTLCOGI-UHFFFAOYSA-N
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Description

1,4,6-Trimethylpiperidin-2-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Trimethylpiperidin-2-ol typically involves the hydrogenation of corresponding pyridine derivatives. One common method includes the use of palladium or rhodium catalysts for the hydrogenation process . The reaction conditions often involve elevated temperatures and pressures to ensure complete reduction of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes combining hydrogenation, cyclization, and functional group modifications. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethylpiperidin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,4,6-Trimethylpiperidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6-Trimethylpiperidin-2-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1,4,6-trimethylpiperidin-2-ol

InChI

InChI=1S/C8H17NO/c1-6-4-7(2)9(3)8(10)5-6/h6-8,10H,4-5H2,1-3H3

InChI Key

LHHMINTWTLCOGI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C(C1)O)C)C

Origin of Product

United States

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